Cas no 3233-58-7 ((4-methylphenyl)oxidanesulfonic acid)

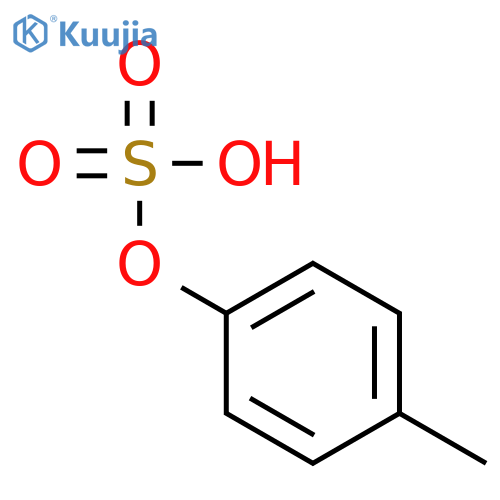

3233-58-7 structure

商品名:(4-methylphenyl)oxidanesulfonic acid

(4-methylphenyl)oxidanesulfonic acid 化学的及び物理的性質

名前と識別子

-

- p-Cresol sulfate

- (4-methylphenyl) sulfate

- (4-methylphenyl)oxidanesulfonic acid

- p- Cresol sulfate ammonium salt

- p-Cresol sulphate

- sulfuric acid mono(p-tolyl) ester (8CI)

- 4-Cresol sulphate

- p-cresyl-sulfate

- CRESYL SULFATE, P-

- EP-0022

- p-cresylsulphate

- AKOS037652431

- 4-cresol sulfate

- p-cresyl sulphate

- mono(4-methylphenyl) Sulfate

- 4-methylphenyl hydrogen sulfate

- p-tolyl sulfate

- UNII-56M34ZQY1S

- SCHEMBL195721

- CHEBI:82914

- Q27156456

- p-tolyl hydrogen sulfate

- Sulfuric acid, mono(4-methylphenyl) ester

- p-cresyl sulfate

- HY-111431

- p-Cresyl-sulphate

- Para-cresol sulphate

- sulfuric acid mono-p-tolyl ester

- DTXSID80404921

- p-Tolyl sulphate (6CI,7CI)

- p-Tolyl sulfate (potassium)

- NS00126292

- 6EI

- p-cresylsulfate

- Sulfuric acid, mono(p-tolyl) ester

- para-Cresol sulfate

- 56M34ZQY1S

- CS-0040680

- 3233-58-7

- (4-methylphenyl) hydrogen sulfate

- CHEMBL4551850

- p-Tolyl sulfate (6CI,7CI)

- EN300-245883

- 4-Cresol sulphuric acid

- P-Cresol sulphic acid

- 4-Cresol sulfuric acid

- p-Cresol sulphuric acid

- Sulfate mono-p-tolyl ester

- DTXCID10355775

- P-Cresol sulfic acid

- Sulphuric acid mono-p-tolyl ester

- p-Cresol sulfuric acid

- Sulfuric acid mono(p-tolyl) ester

- Sulphate mono-p-tolyl ester

-

- MDL: MFCD27964764

- インチ: InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)

- InChIKey: WGNAKZGUSRVWRH-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)OS(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 188.01432991g/mol

- どういたいしつりょう: 188.01432991g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

(4-methylphenyl)oxidanesulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN3657049-10mg |

p-Cresylsulfate |

3233-58-7 | ≥98% | 10mg |

RMB 2791.20 | 2025-02-20 | |

| Enamine | EN300-245883-0.25g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | 95% | 0.25g |

$117.0 | 2024-06-19 | |

| Enamine | EN300-245883-0.05g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | 95% | 0.05g |

$107.0 | 2024-06-19 | |

| Enamine | EN300-245883-5g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | 5g |

$386.0 | 2023-09-15 | ||

| Key Organics Ltd | EP-0022-10g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | >95% | 10g |

£3135.00 | 2025-02-08 | |

| Key Organics Ltd | EP-0022-5g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | >95% | 5g |

£1650.00 | 2025-02-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19274-10mg |

p-Cresyl sulfate |

3233-58-7 | 98% | 10mg |

¥2698.00 | 2023-09-09 | |

| Enamine | EN300-245883-0.5g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | 95% | 0.5g |

$122.0 | 2024-06-19 | |

| Enamine | EN300-245883-5.0g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | 95% | 5.0g |

$386.0 | 2024-06-19 | |

| Enamine | EN300-245883-10g |

(4-methylphenyl)oxidanesulfonic acid |

3233-58-7 | 10g |

$595.0 | 2023-09-15 |

(4-methylphenyl)oxidanesulfonic acid 関連文献

-

Wei Bao,Can Cao,Siqi Li,Lu Bo,Meiyan Zhang,Xiujuan Zhao,Ying Liu,Changhao Sun Food Funct. 2017 8 1204

-

Junnan Xu,Qing Yuan,Kang Wu,Xiubin Li,Yuanyu Zhao,Xiang Li RSC Adv. 2019 9 35969

-

Yao Qi,Zifeng Pi,Shu Liu,Fengrui Song,Na Lin,Zhiqiang Liu Mol. BioSyst. 2014 10 2617

-

Qianfen Wan,Guangyao Wu,Qinghua He,Huiru Tang,Yulan Wang Mol. BioSyst. 2015 11 882

-

Mário S. P. Correia,Bhawana Thapa,Miroslav Vujasinovic,J.-Matthias L?hr,Daniel Globisch RSC Adv. 2021 11 34788

3233-58-7 ((4-methylphenyl)oxidanesulfonic acid) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3233-58-7)(4-methylphenyl)oxidanesulfonic acid

清らかである:99%

はかる:10mg

価格 ($):225.0